1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

ROMK channel inhibitors process chemistry spirocyclic piperidine synthesis

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 1350475-42-1) is a bifunctional piperidine building block featuring a Boc-protected piperidine nitrogen, a methyl ester at the 4-position, and a cyanomethyl substituent at the 4-position (molecular formula C₁₄H₂₂N₂O₄, MW 282.34 g/mol). The compound serves as a critical intermediate in at least two structurally distinct therapeutic programs: (i) the synthesis of spirocyclic ROMK (Kir1.1) channel inhibitors for cardiovascular indications, as described in US Patent 9,206,198 B2 , and (ii) the preparation of CCT251545, a potent and selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19 (WNT pathway inhibitor, IC₅₀ = 5 nM in 7dF3 cells, >100-fold selectivity over 291 other kinases).

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
CAS No. 1350475-42-1
Cat. No. B1375753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
CAS1350475-42-1
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C(=O)OC
InChIInChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-6-14(5-8-15,7-10-16)11(17)19-4/h5-7,9-10H2,1-4H3
InChIKeyUQRMOFVFJWSNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 1350475-42-1): Structural Profile and Procurement Context


1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 1350475-42-1) is a bifunctional piperidine building block featuring a Boc-protected piperidine nitrogen, a methyl ester at the 4-position, and a cyanomethyl substituent at the 4-position (molecular formula C₁₄H₂₂N₂O₄, MW 282.34 g/mol) [1]. The compound serves as a critical intermediate in at least two structurally distinct therapeutic programs: (i) the synthesis of spirocyclic ROMK (Kir1.1) channel inhibitors for cardiovascular indications, as described in US Patent 9,206,198 B2 [1], and (ii) the preparation of CCT251545, a potent and selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19 (WNT pathway inhibitor, IC₅₀ = 5 nM in 7dF3 cells, >100-fold selectivity over 291 other kinases) [2]. The orthogonal reactivity of the cyanomethyl (nitrile) and methyl ester functionalities enables sequential, chemoselective derivatization that is not achievable with simpler piperidine-4-carboxylate analogs lacking the quaternary 4-cyanomethyl substitution.

Why In-Class Piperidine-1,4-dicarboxylate Analogs Cannot Directly Substitute for 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate in Multi-Step Synthetic Routes


The compound's value proposition rests on the simultaneous presence of three functional handles at the piperidine 4-position: a quaternary carbon bearing both a methyl ester and a cyanomethyl group. This arrangement is absent in the most closely related commercially available analogs. 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) lacks the cyanomethyl group entirely, precluding nitrile-specific transformations (e.g., reduction to the primary amine, hydrolysis to the carboxylic acid, or cycloaddition chemistry) that are essential entry points to the spirocyclic ROMK inhibitor scaffold [1]. The ethyl ester analog (CAS 495414-81-8) differs in ester alkyl chain length, altering steric demand, crystallinity, and the kinetics of ester hydrolysis or transesterification—parameters that can cascade through multi-step sequences affecting intermediate isolation and overall yield. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) contains the cyanomethyl handle but lacks the second carboxylate group, removing the 4-carboxylate as a diversification vector. These structural deletions or modifications are not conservative; they break the synthetic logic of the ROMK inhibitor and CCT251545 pathways, where the 4,4-disubstitution pattern is a non-negotiable architectural requirement for subsequent spirocyclization and scaffold assembly [1][2].

Quantitative Differentiation Evidence for 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Against Closest Structural Analogs


Scalable Synthesis Procedure with Full Spectroscopic Characterization for ROMK Inhibitor Intermediate Compared to Undocumented Analogs

A patent-exemplified, scalable synthesis of 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is reported starting from 200 g (0.82 mol) of commercially available 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, using LDA-mediated deprotonation at −65 °C followed by alkylation with bromoacetonitrile, yielding the title compound with full ¹H-NMR characterization (400 MHz, CDCl₃) [1]. In contrast, no analogous patent- or literature-documented large-scale procedure exists for the ethyl ester analog (CAS 495414-81-8) in the context of ROMK inhibitor synthesis, and the 4-unsubstituted analog (CAS 124443-68-1) is explicitly used only as a starting material—not as a competent intermediate capable of advancing the synthetic sequence.

ROMK channel inhibitors process chemistry spirocyclic piperidine synthesis

Established Role as Intermediate A in the Synthesis of CCT251545, a Clinical-Stage CDK8/19 Chemical Probe, Versus Analogs Lacking This Designation

Multiple commercial sourcing platforms explicitly designate 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 1350475-42-1) as 'CCT251545 Intermediate A,' confirming its direct, named role in the synthesis of CCT251545 [1]. CCT251545 is an orally bioavailable, potent WNT signaling inhibitor (IC₅₀ = 5 nM in 7dF3 cells) that exhibits >100-fold selectivity for CDK8 and CDK19 over 291 other kinases [1]. Neither the ethyl ester analog (CAS 495414-81-8) nor the 4-unsubstituted analog (CAS 124443-68-1) is identified as an intermediate in any published CCT251545 synthetic route. The 4-cyanomethyl-4-methyl disubstitution pattern at the piperidine 4-position is structurally conserved in the final spirocyclic scaffold of CCT251545, making this intermediate a direct progenitor of the quaternary carbon center present in the active pharmaceutical ingredient.

CDK8/CDK19 kinase inhibitors WNT pathway chemical probe synthesis

Functional Group Orthogonality Enables Sequential Chemoselective Transformations Unavailable to Mono-Functionalized Analogs

The target compound contains three orthogonal functional groups: (i) a Boc-protected secondary amine, (ii) a methyl ester, and (iii) a cyanomethyl (nitrile) group. In the ROMK inhibitor patent US 9,206,198 B2, the nitrile group of this intermediate is chemoselectively reduced (Raney Ni, H₂ at 2 MPa, 50 °C) to the primary amine without affecting the Boc or methyl ester groups, enabling subsequent spirocyclic lactam formation [1]. The 4-unsubstituted analog (CAS 124443-68-1) cannot undergo this nitrile-specific transformation. The ethyl ester analog (CAS 495414-81-8) possesses a nitrile but differs in ester alkyl group, which alters the steric environment during reduction and may affect chemoselectivity. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) contains the nitrile but completely lacks the second carboxylate group required for dual derivatization.

chemoselective synthesis spirocyclization orthogonal protecting group strategy

Dual Therapeutic Program Applicability (ROMK + CDK8/19) Versus Single-Program Analogs

1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is one of the very few piperidine-1,4-dicarboxylate intermediates that can credibly claim documented utility in two mechanistically and therapeutically distinct drug discovery programs: (i) ROMK (Kir1.1) inhibitors for hypertension and heart failure [1], and (ii) CDK8/CDK19 inhibitors for WNT-driven cancers [2]. BindingDB records confirm that ROMK inhibitors derived from this intermediate scaffold achieve IC₅₀ values as low as 20 nM in thallium flux functional assays (FLIPR-Tetra, HEK-hKir1.1 cells) [3]. The ethyl ester analog (CAS 495414-81-8) is not cited in either the ROMK or CDK8/19 patent/paper corpus, limiting its demonstrated utility to a single program type. The 4-unsubstituted analog has no documented role in either program.

multi-target intermediate cardiovascular drug discovery oncology chemical probe

Optimal Research and Industrial Application Scenarios for 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Based on Established Evidence


ROMK (Kir1.1) Inhibitor Lead Optimization for Cardiovascular Indications

Medicinal chemistry teams pursuing renal outer medullary potassium (ROMK) channel inhibitors as novel diuretic/natriuretic agents for hypertension and heart failure should prioritize this intermediate. The patent US 9,206,198 B2 explicitly demonstrates its use in constructing the spirocyclic piperidine-piperidine core of ROMK inhibitors, with downstream compounds achieving IC₅₀ values of 20 nM in functional thallium flux assays [1][3]. The documented chemoselective nitrile reduction (Raney Ni, 2 MPa H₂, 50 °C) enables direct access to the primary amine required for spirocyclic lactam formation without additional protecting group manipulations [1].

CDK8/CDK19 Chemical Probe and WNT Pathway Inhibitor Synthesis

Laboratories synthesizing CCT251545 or structure–activity relationship (SAR) analogs targeting CDK8 and CDK19 should source this compound as the designated Intermediate A. CCT251545 demonstrates exceptional kinome selectivity (>100-fold over 291 kinases) and oral bioavailability, with in vivo efficacy confirmed in WNT-dependent tumor models [2]. Using the correct intermediate ensures fidelity to the published synthetic route and avoids introducing structural variations at the quaternary piperidine 4-position that could compromise binding to the CDK8 C-terminal insertion pocket characteristic of the type I binding mode.

Spirocyclic and Quaternary Piperidine Scaffold Diversification Libraries

The 4,4-disubstituted piperidine architecture with three orthogonal functional handles (Boc-amine, methyl ester, nitrile) makes this compound an ideal starting point for diversity-oriented synthesis (DOS) of spirocyclic compound libraries. The nitrile can be independently transformed (reduction, hydrolysis, cycloaddition) while the methyl ester undergoes saponification or amidation, and the Boc group permits late-stage N-deprotection and functionalization [1]. This sequential chemoselectivity is not available from the mono-functionalized analogs CAS 124443-68-1 or CAS 256411-39-9, which would require additional synthetic steps to install the missing functionality.

Multi-Program Intermediate Inventory Consolidation in Academic and Industrial Medicinal Chemistry Laboratories

For core facilities and medicinal chemistry groups supporting multiple therapeutic projects, stocking this single intermediate provides coverage for both cardiovascular (ROMK) and oncology (CDK8/19) programs. The cross-program applicability reduces the number of distinct building blocks requiring quality control, inventory management, and stability monitoring. The compound is commercially available from multiple vendors at ≥95% purity with supporting analytical data (NMR, HPLC, GC) [1], and the patent-documented synthesis at 200 g scale [1] provides a reliable resupply pathway should commercial sources experience supply interruptions.

Quote Request

Request a Quote for 1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.